molecular formula C5H4ClN3O3 B504564 3-Chloro-6-methyl-4-nitropyridazine 1-oxide

3-Chloro-6-methyl-4-nitropyridazine 1-oxide

Cat. No.: B504564
M. Wt: 189.56g/mol
InChI Key: LRDSHXSUTUKSKQ-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-4-nitropyridazine 1-oxide is a heterocyclic compound with the molecular formula C5H4ClN3O3 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide typically involves the nitration of 3-chloro-6-methylpyridazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 3-Chloro-6-methyl-4-nitropyridazine, which can then be oxidized to form the desired 1-ium-1-olate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-4-nitropyridazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Further oxidized pyridazine derivatives.

    Reduction: Amino-substituted pyridazine derivatives.

    Substitution: Various substituted pyridazine compounds depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-methyl-4-nitropyridazine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-4-nitropyridazine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methyl-4-nitropyridin-1-ium-1-olate: Similar structure but with a different position of the methyl group.

    2-Chloro-5-methyl-4-nitropyridine-N-oxide: Another related compound with a different nitrogen position in the ring.

Uniqueness

3-Chloro-6-methyl-4-nitropyridazine 1-oxide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56g/mol

IUPAC Name

3-chloro-6-methyl-4-nitro-1-oxidopyridazin-1-ium

InChI

InChI=1S/C5H4ClN3O3/c1-3-2-4(9(11)12)5(6)7-8(3)10/h2H,1H3

InChI Key

LRDSHXSUTUKSKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N=[N+]1[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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